1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorinated dimethoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 5-chloro-2,3-dimethoxybenzyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole: This compound shares a similar chlorinated dimethoxyphenyl group but differs in its core structure.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea: Another compound with a chlorinated dimethoxyphenyl group, but with a different functional group attached.
Uniqueness
1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine is unique due to its specific combination of functional groups and its potential applications in various fields. Its piperazine core structure provides a versatile scaffold for further chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-16-4-6-17(7-5-16)10-11-8-12(15)9-13(18-2)14(11)19-3/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARHFZFXGZTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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